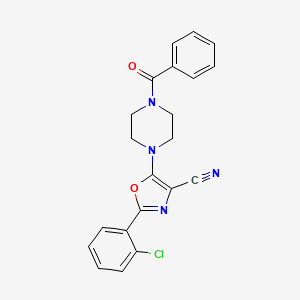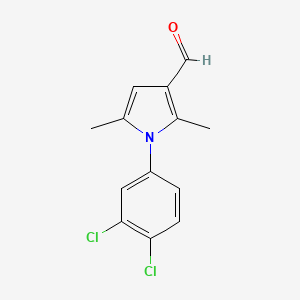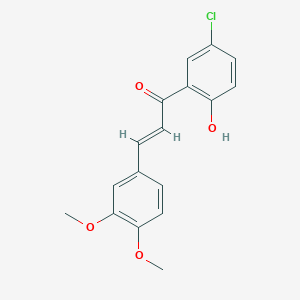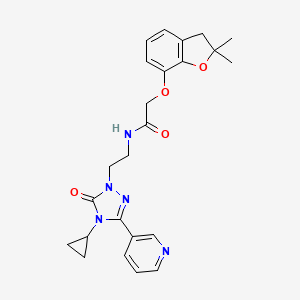
N1-(3-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can often give clues about the compound’s properties and reactivity.
Synthesis Analysis
This involves looking at how the compound is synthesized. This could include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the final product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Sigma Receptor Binding and Antiproliferative Activity : A study by Berardi et al. (2005) examined derivatives of methylpiperidines, including compounds related to the mentioned chemical, for their sigma-subtype affinities and selectivities. They found that certain derivatives were potent sigma(1) ligands with good selectivity profiles, indicating potential use in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).
Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) researched naphthalene-based chemosensors, which include structural elements similar to the compound . These chemosensors showed selective coordination and colorimetric changes with Cu2+ ions, indicating their potential use in detecting metal ions (Gosavi-Mirkute et al., 2017).
Anti-Viral Activities : Flefel et al. (2014) synthesized various naphthalene-based derivatives with potential anti-viral activities. These compounds demonstrated promising antiviral activity against the H5N1 virus, suggesting potential applications in antiviral drug development (Flefel et al., 2014).
Synthesis of Conducting Polymers : Sotzing et al. (1996) investigated the synthesis of polymers from low oxidation potential monomers based on pyrrole, including naphthalene derivatives. These polymers have potential applications in electronics due to their stable conducting properties (Sotzing et al., 1996).
Potential Anticancer Drug : Nishizaki et al. (2014) synthesized a naftopidil analogue with a structure related to the compound . This analogue induced cell death in a variety of human cancer cell lines and effectively suppressed tumor growth in mice, highlighting its potential as an anticancer drug (Nishizaki et al., 2014).
Electroluminescent Devices : Tang et al. (2014) synthesized novel iridium(III) complexes with naphthalene derivatives for application in polymer light-emitting diodes. These complexes demonstrated good electroluminescent performance, suggesting their use in display technologies (Tang et al., 2014).
Safety And Hazards
This involves looking at the compound’s potential hazards, such as its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often a good source of this information.
将来の方向性
This could involve looking at potential future research directions, such as new reactions that the compound could undergo, new uses for the compound, or ways to improve its synthesis.
Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemicals safely and responsibly.
特性
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-31-20-11-7-10-19(16-20)27-25(30)24(29)26-17-23(28-14-4-5-15-28)22-13-6-9-18-8-2-3-12-21(18)22/h2-3,6-13,16,23H,4-5,14-15,17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZUOZSSNROPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2953300.png)

![4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2953303.png)
![1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione](/img/structure/B2953304.png)

![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)

![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2953320.png)
![(2E)-2-acetyl-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B2953321.png)